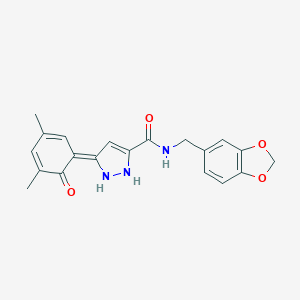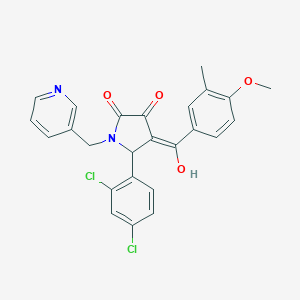![molecular formula C19H14FN7O2 B265792 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265792.png)
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound with potential applications in scientific research. This compound is a member of the tetraene family of compounds and has a complex molecular structure.
Mecanismo De Acción
The mechanism of action of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound may act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one are still being studied. However, it has been shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, this compound has been shown to have antibacterial and antifungal activity, which may be due to its ability to disrupt the cell membrane of these microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its potential as an anticancer, antibacterial, and antifungal agent. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease. However, the limitations of using this compound in lab experiments include its complex molecular structure, which may make it difficult to synthesize and study. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One direction is to further study the mechanism of action of this compound, in order to better understand its potential as an anticancer, antibacterial, and antifungal agent. Additionally, further research could be done to explore the potential of this compound as a treatment for Alzheimer's disease. Finally, future research could focus on synthesizing related compounds with potentially improved properties, such as increased potency or decreased toxicity.
Métodos De Síntesis
The synthesis of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. The process begins with the reaction of 2-fluoroaniline and 4-methoxybenzaldehyde to form the intermediate product. This intermediate product is then reacted with 1,3,5-trioxane to form the final product.
Aplicaciones Científicas De Investigación
The potential applications of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in scientific research are vast. This compound has been shown to have potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have potential as an antibacterial and antifungal agent, as well as a potential treatment for Alzheimer's disease.
Propiedades
Nombre del producto |
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Fórmula molecular |
C19H14FN7O2 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-11-8-6-10(7-9-11)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-4-2-3-5-13(12)20/h2-9,17,25-26H,1H3 |
Clave InChI |
LYYOVBYZNIPMMU-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265718.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)


![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)



![4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)